3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol 3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14509056
InChI: InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C13H11Cl2NO
Molecular Weight: 268.13 g/mol

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol

CAS No.:

Cat. No.: VC14509056

Molecular Formula: C13H11Cl2NO

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol -

Specification

Molecular Formula C13H11Cl2NO
Molecular Weight 268.13 g/mol
IUPAC Name 3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17)
Standard InChI Key JNLBPEFJUBUZMX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl

Introduction

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is a quinoline derivative. Quinoline compounds are widely studied due to their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and antiviral activities. This compound features a dichloropropenyl side chain and a hydroxyl group on the quinoline backbone, which likely contribute to its chemical reactivity and biological properties.

Synthesis Pathways

The synthesis of quinoline derivatives like this compound typically involves multi-step organic reactions. Below is a generalized pathway:

  • Quinoline Core Formation:

    • The Skraup synthesis or Friedländer synthesis can be employed to construct the quinoline backbone.

    • Starting materials include aniline derivatives and carbonyl compounds.

  • Functionalization:

    • The methyl group at position 2 is introduced via alkylation.

    • The hydroxyl group at position 4 can be added through selective oxidation or substitution reactions.

  • Dichloropropenyl Substitution:

    • The dichloropropenyl moiety is attached through electrophilic substitution or coupling reactions.

Pharmacological Activity

Quinoline derivatives are known for their biological activities:

  • Antimicrobial: Quinoline compounds are effective against bacterial and fungal pathogens.

  • Anticancer: Studies have shown that substituted quinolines can inhibit cancer cell proliferation by targeting DNA or enzymes critical for cell division.

  • Antiviral: Quinoline derivatives have demonstrated potential as inhibitors of viral replication, including SARS-CoV-2 main protease (Mpro) .

Chemical Applications

The dichloropropenyl group may make this compound useful as an intermediate in organic synthesis or as a ligand in coordination chemistry.

Research Findings

Study FocusFindings
Molecular Docking StudiesQuinoline derivatives exhibit strong binding to SARS-CoV-2 Mpro, suggesting antiviral potential .
Cytotoxicity AssaysSimilar quinoline derivatives showed high cytotoxicity against cancer cell lines like MCF-7 and HL-60 .
Structure–Activity Relationship (SAR)Substituents at positions 2, 4, and side chains significantly influence biological activity .

Limitations

  • The synthesis of such compounds often involves toxic reagents (e.g., chlorinating agents).

  • Limited solubility in aqueous media can hinder bioavailability.

Future Research

  • Investigating the compound’s pharmacokinetics and toxicity profiles.

  • Exploring its potential as a scaffold for drug development targeting infectious diseases or cancer.

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